

Spirodiclofen lipid biosynthesis disruption mechanism

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Compound Focus: Spirodiclofen

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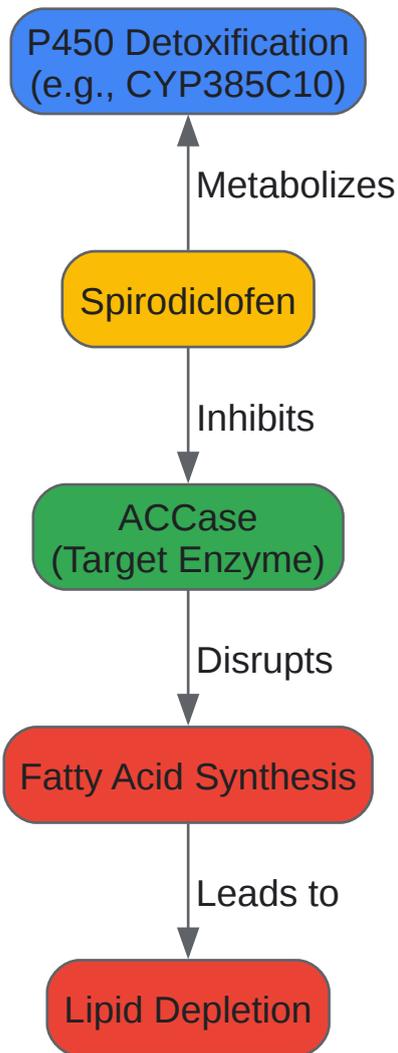
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Primary Target and Mode of Action

Spirodiclofen belongs to the chemical class of **tetronic acid derivatives**, also known as **ketoenols** or "lipid biosynthesis inhibitors" [1] [2]. Its main target is **Acetyl-CoA Carboxylase (ACCase)** [1] [3] [2].

ACCase catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. This is the first and key committed step in the **biosynthesis of fatty acids** [1]. By inhibiting ACCase, **spirodiclofen** disrupts the production of fatty acids, which are essential building blocks for lipids [2]. This inhibition occurs through interference with the **carboxyltransferase (CT) domain** of the ACCase enzyme [1].

The following diagram illustrates the core mechanism and the primary resistance pathway:



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Spirodiclofen is particularly effective against mites, impacting all developmental stages. It causes mortality in immature stages and reduces fecundity in adults by impairing lipid-dependent processes like egg production [4] [3].

Mechanisms of Resistance

While no major target-site mutations in ACCase were found in a resistant strain of the citrus red mite (*Panonychus citri*), research points to metabolic resistance as a primary mechanism [5] [3]. The table below summarizes the key findings on resistance mechanisms:

Mechanism Type	Key Findings	Supporting Evidence
Metabolic Resistance (Enhanced Detoxification)	Overexpression of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s) [5] [1] [3].	In a field-resistant <i>P. citri</i> strain, the P450 gene CYP385C10 was significantly upregulated. Silencing this gene increased mortality from spirodiclofen [5] [3].
	Increased activity of carboxyl/cholinesterases (CCEs) [5] [1] [3].	Enzyme activity assays showed significantly higher P450 and CCE activities in resistant compared to susceptible strains [5] [3].
Target-Site Resistance (Mutation)	Not a primary mechanism in studied mite species [5] [3].	Sequencing of the complete ACCase gene in resistant <i>P. citri</i> found no non-synonymous mutations [3].

Experimental and Research Methodologies

Key experimental approaches used to study **spirodiclofen**'s effects and resistance are valuable for professionals designing related studies.

Toxicity Bioassays

- **Egg Bioassays:** For mites like *Panonychus citri*, adult females are allowed to lay eggs on leaf discs, which are then sprayed with different concentrations of **spirodiclofen**. Mortality is assessed by the failure of eggs to hatch [3].
- **Leaf-Dipping Method:** For adult mites, a common method involves dipping infested leaf discs into serial dilutions of the acaricide to determine lethal concentrations (e.g., LC30, LC50) [4].

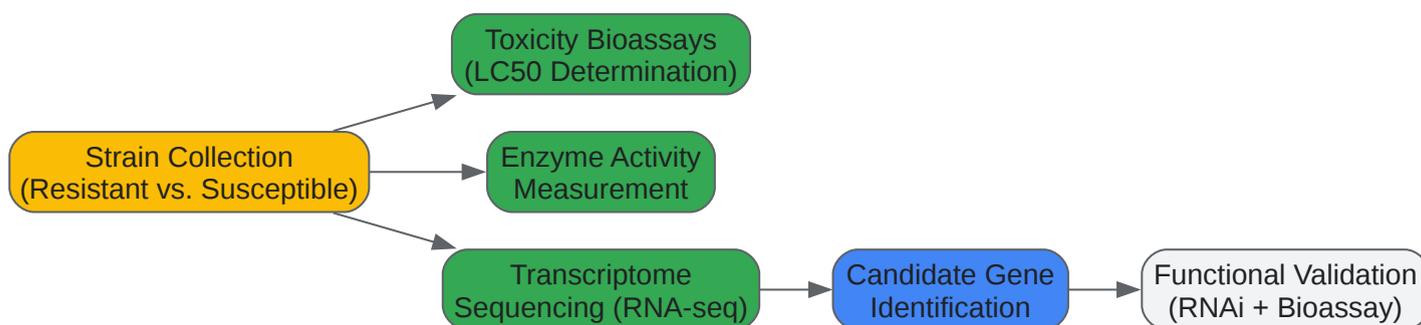
Molecular Mechanisms and Resistance Studies

- **Transcriptome and Gene Expression Analysis:** RNA sequencing (RNA-seq) compares gene expression profiles between **spirodiclofen**-treated and control groups or between resistant and

susceptible strains. This identifies differentially expressed genes (DEGs), such as those involved in detoxification [4] [5] [3].

- **Functional Validation via RNAi:** The role of candidate resistance genes (e.g., *CYP385C10*) is validated by using RNA interference (RNAi). Double-stranded RNA (dsRNA) is injected or fed to mites to silence the target gene, followed by bioassays to observe if susceptibility increases [5] [3].
- **Enzyme Activity Assays:** The activities of detoxification enzymes (P450s, CCEs, GSTs) are measured using specific substrates and spectrophotometric methods in resistant and susceptible strains [5] [3].

The workflow for a comprehensive resistance study can be visualized as follows:



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